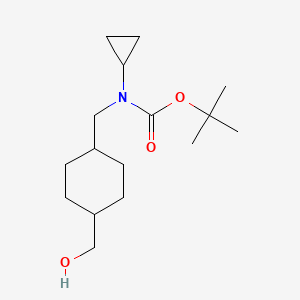
tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate is a complex organic compound featuring a tert-butyl group, a cyclopropyl group, and a cyclohexyl group with a hydroxymethyl substituent
Métodos De Preparación
The synthesis of tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the cyclopropyl group, the introduction of the tert-butyl group, and the attachment of the carbamate moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Its unique properties can be leveraged in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a tert-butyl group and a carbamate moiety.
Cyclopropyl carbamate: A compound featuring a cyclopropyl group and a carbamate moiety.
Cyclohexyl carbamate: A compound with a cyclohexyl group and a carbamate moiety.
The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H29NO3 |
|---|---|
Peso molecular |
283.41 g/mol |
Nombre IUPAC |
tert-butyl N-cyclopropyl-N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C16H29NO3/c1-16(2,3)20-15(19)17(14-8-9-14)10-12-4-6-13(11-18)7-5-12/h12-14,18H,4-11H2,1-3H3 |
Clave InChI |
RBVDDOMSJKDHGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1CCC(CC1)CO)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
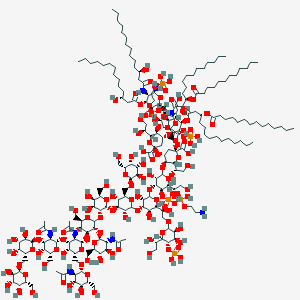
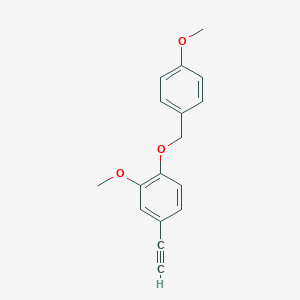
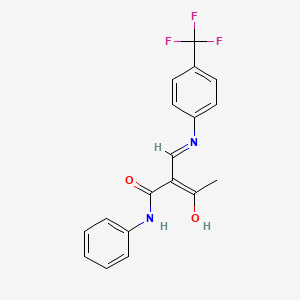
![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
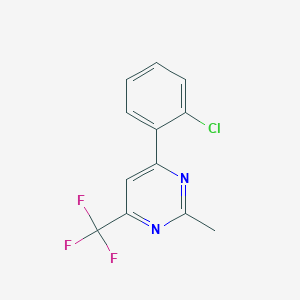

![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
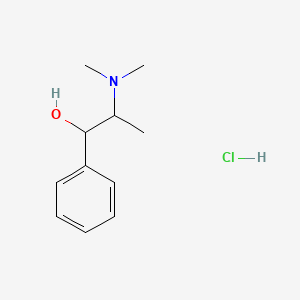
![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)
